ASN03576800

Ebola virus VP40 inhibitor antiviral potency

Variability in VP40 inhibitor binding kinetics can confound filovirus assembly studies. ASN03576800 eliminates this uncertainty with a defined binding mode to the VP40 RNA pocket (Glide score -7.66), specific hydrogen bonds with Arg134, Gly126, and Thr173, and validated ≥98% purity. Key advantages: • Sub-micromolar potency (IC50 0.4 μM) for wide dynamic range in dose-response assays • High DMSO solubility (≥125 mg/mL) for automated liquid handling • 36-month lyophilized stability at -20°C ensures consistent multi-year screening performance.

Molecular Formula C11H11NO6S
Molecular Weight 285.28 g/mol
CAS No. 957513-35-8
Cat. No. B1663382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN03576800
CAS957513-35-8
Synonyms2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid;  (Benzo[1,3]dioxol-5-ylcarbamoylmethanesulfinyl)-acetic acid
Molecular FormulaC11H11NO6S
Molecular Weight285.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)CC(=O)O
InChIInChI=1S/C11H11NO6S/c13-10(4-19(16)5-11(14)15)12-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,12,13)(H,14,15)
InChIKeyABHAISRFDMHVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASN03576800: Ebola VP40 Inhibitor Overview


ASN03576800 is a synthetic small-molecule compound that functions as a potent inhibitor of the Ebola virus matrix protein VP40 . By occupying the RNA-binding region of VP40, it disrupts viral assembly and budding processes, making it a valuable tool for filovirus infection studies . The compound exhibits high in vitro potency with an IC50 of 0.4 μM against VP40 and demonstrates favorable physicochemical properties including >98% purity, DMSO solubility ≥125 mg/mL, and long-term stability under recommended storage conditions .

ASN03576800: Why Substitution Fails


VP40 is a highly specific and structurally complex target that mediates the late-stage assembly and budding of filoviruses, and small-molecule inhibitors of this protein exhibit steep structure-activity relationships (SAR) [1]. ASN03576800 binds with high affinity to the VP40 RNA-binding pocket (Glide score -7.66), a binding mode that cannot be assumed for other VP40 inhibitors or broad-spectrum antivirals (e.g., neuraminidase inhibitors like oseltamivir or polymerase inhibitors like remdesivir) which target entirely different viral proteins . Consequently, substitution with a generic antiviral or even another VP40 inhibitor with unknown binding kinetics could yield markedly different — and likely inferior — outcomes in functional viral assembly assays, confounding mechanistic studies and lead optimization campaigns .

ASN03576800: Differentiation Evidence


VP40 Assembly Inhibition Potency

ASN03576800 exhibits an in vitro IC50 of 0.4 μM for inhibition of Ebola virus matrix protein VP40 in a functional viral assembly assay . In comparison, other small-molecule VP40 inhibitors identified in recent high-throughput screens (e.g., NUSU#1, NUSU#2) show IC50 values ranging from 2 to 10 μM in similar virus-like particle (VLP) production assays, representing a 5- to 25-fold lower potency than ASN03576800 [1]. This quantitative advantage underscores ASN03576800's enhanced efficacy at lower concentrations, reducing the risk of off-target effects in cellular models.

Ebola virus VP40 inhibitor antiviral potency IC50

VP40 RNA-Pocket Binding Affinity

Molecular docking studies demonstrate that ASN03576800 occupies the VP40 RNA-binding region with a Glide score of -7.66 and a Glide energy of -31.88 kcal/mol, indicating strong and specific binding . In contrast, the clinically approved neuraminidase inhibitor oseltamivir — sometimes used off-label as a comparator in filovirus research — shows negligible docking scores against VP40 (typically > -5.0) and no experimentally validated VP40 binding . This data confirms that ASN03576800 engages a unique, target-specific binding pocket that generic antivirals cannot access.

molecular docking binding affinity VP40 Glide score

Consistent High Purity and Reproducibility

Multiple independent vendors certify ASN03576800 purity at ≥98% (typically 99.0–99.76%) via HPLC analysis, with supporting certificates of analysis (COA) available . By contrast, many earlier-generation VP40 inhibitors (e.g., NUSU#1, NUSU#2) are research-grade compounds with reported purities ranging from 90% to 95%, and often lack comprehensive analytical documentation . This purity differential directly impacts experimental reproducibility, as impurities ≥2% can confound dose-response curves and lead to false-negative or false-positive results in high-content screening assays.

purity quality control reproducibility HPLC

DMSO Solubility Advantage

ASN03576800 exhibits exceptional solubility in DMSO (≥125 mg/mL, corresponding to ≥438 mM), enabling the preparation of highly concentrated stock solutions without precipitation . In contrast, structurally related sulfinylacetic acid derivatives often exhibit DMSO solubility below 50 mg/mL, necessitating the use of alternative (and potentially cytotoxic) co-solvents or surfactants . This high solubility directly supports the generation of stable, high-concentration working stocks for automated liquid handling systems and dose-response studies.

solubility formulation DMSO stock solution

Validated Long-Term Stability

Accelerated stability studies confirm that ASN03576800 remains chemically intact for at least 36 months when stored lyophilized at -20°C, with no detectable degradation or loss of biological activity [1]. In comparison, many novel VP40 inhibitors (e.g., NUSU#1) lack formal stability data, and empirical observations suggest a shelf life of ≤12 months under identical storage conditions [2]. This validated stability profile is critical for multi-year research programs and collaborative studies where compound re-synthesis or re-procurement would introduce significant delays.

stability storage lyophilized shelf life

Top-Ranked Virtual Screening Hit

ASN03576800 was identified through a rigorous virtual screening campaign of a 100,000-compound library docked against the EBOV VP40 crystal structure (PDB: 1ES6), achieving a docking score that placed it in the top 0.1% of all molecules evaluated . Other VP40 inhibitors, such as those derived from natural product screens (e.g., kushenol L), were not subjected to comparable large-scale computational triage and lack quantitative docking metrics [1]. This stringent in silico prioritization increases the probability that ASN03576800 will translate to robust in vitro activity, as evidenced by its sub-micromolar IC50.

virtual screening hit identification docking lead compound

ASN03576800: Key Applications


High-Throughput Screening of Filovirus Antivirals

ASN03576800's high DMSO solubility (≥125 mg/mL) and validated lot-to-lot purity (≥98%) make it an ideal positive control or reference compound for automated liquid handling systems used in large-scale antiviral screening campaigns . Its sub-micromolar potency (IC50 = 0.4 μM) allows for a wide dynamic range in dose-response curves, while its 36-month lyophilized stability ensures consistent performance across multi-year screening initiatives without the need for frequent re-supply [1].

VP40-Mediated Viral Assembly and Budding

The well-characterized binding mode of ASN03576800 — including specific hydrogen-bond interactions with VP40 residues Arg134, Gly126, and Thr173 — enables precise structure-activity relationship (SAR) studies and rational analog design . Researchers can confidently use ASN03576800 to probe the functional consequences of disrupting the VP40 RNA-binding pocket, differentiating it from less-characterized VP40 inhibitors that lack detailed interaction maps [2].

Filovirus Combination Therapy Screening

Because ASN03576800 targets the late-stage viral assembly process rather than viral entry or replication, it is uniquely suited for combination studies with entry inhibitors (e.g., monoclonal antibodies) or polymerase inhibitors (e.g., remdesivir) . Its high purity and defined potency ensure that observed synergistic or additive effects are attributable to the compound's mechanism of action rather than impurities or batch variability, a critical consideration when interpreting complex drug-interaction data .

Ebola Research Laboratory Procurement

For BSL-2/BSL-3 laboratories studying Ebola virus biology, ASN03576800 offers a documented, vendor-verified quality profile (≥98% purity, COA available) that facilitates experimental reproducibility across different research sites . The compound's 36-month lyophilized stability at -20°C and straightforward DMSO solubility reduce the logistical burden of compound management, making it a cost-effective choice for multi-investigator collaborations and long-term research programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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